molecular formula C19H18N2O B566759 4-[4-(Piperidinocarbonyl)phenyl]benzonitrile CAS No. 1365271-75-5

4-[4-(Piperidinocarbonyl)phenyl]benzonitrile

Cat. No.: B566759
CAS No.: 1365271-75-5
M. Wt: 290.366
InChI Key: YYOKELCIXZRZQP-UHFFFAOYSA-N
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Description

4-[4-(Piperidinocarbonyl)phenyl]benzonitrile is an organic compound with the molecular formula C19H18N2O. This compound is characterized by the presence of a piperidine ring attached to a benzonitrile moiety through a phenyl group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(Piperidinocarbonyl)phenyl]benzonitrile typically involves the reaction of 4-cyanobenzoyl chloride with piperidine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-[4-(Piperidinocarbonyl)phenyl]benzonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

4-[4-(Piperidinocarbonyl)phenyl]benzonitrile is utilized in various fields of scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[4-(Piperidinocarbonyl)phenyl]benzonitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-(Piperidinocarbonyl)benzonitrile: Similar structure but lacks the additional phenyl group.

    4-(Piperidinocarbonyl)phenylacetonitrile: Similar structure with an acetonitrile group instead of a benzonitrile group.

Uniqueness

4-[4-(Piperidinocarbonyl)phenyl]benzonitrile is unique due to the presence of both the piperidine ring and the benzonitrile moiety, which confer distinct chemical and biological properties. This combination makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

4-[4-(piperidine-1-carbonyl)phenyl]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O/c20-14-15-4-6-16(7-5-15)17-8-10-18(11-9-17)19(22)21-12-2-1-3-13-21/h4-11H,1-3,12-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYOKELCIXZRZQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C2=CC=C(C=C2)C3=CC=C(C=C3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40742851
Record name 4'-(Piperidine-1-carbonyl)[1,1'-biphenyl]-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40742851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1365271-75-5
Record name 4'-(Piperidine-1-carbonyl)[1,1'-biphenyl]-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40742851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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